N-(4-chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide N-(4-chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1251678-93-9
VCID: VC6379409
InChI: InChI=1S/C24H24ClN7O2/c1-17-4-2-3-5-20(17)29-12-14-30(15-13-29)22-23-28-32(24(34)31(23)11-10-26-22)16-21(33)27-19-8-6-18(25)7-9-19/h2-11H,12-16H2,1H3,(H,27,33)
SMILES: CC1=CC=CC=C1N2CCN(CC2)C3=NC=CN4C3=NN(C4=O)CC(=O)NC5=CC=C(C=C5)Cl
Molecular Formula: C24H24ClN7O2
Molecular Weight: 477.95

N-(4-chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

CAS No.: 1251678-93-9

Cat. No.: VC6379409

Molecular Formula: C24H24ClN7O2

Molecular Weight: 477.95

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide - 1251678-93-9

Specification

CAS No. 1251678-93-9
Molecular Formula C24H24ClN7O2
Molecular Weight 477.95
IUPAC Name N-(4-chlorophenyl)-2-[8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Standard InChI InChI=1S/C24H24ClN7O2/c1-17-4-2-3-5-20(17)29-12-14-30(15-13-29)22-23-28-32(24(34)31(23)11-10-26-22)16-21(33)27-19-8-6-18(25)7-9-19/h2-11H,12-16H2,1H3,(H,27,33)
Standard InChI Key FDSFTPKMIHHNKK-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1N2CCN(CC2)C3=NC=CN4C3=NN(C4=O)CC(=O)NC5=CC=C(C=C5)Cl

Introduction

Molecular Architecture and Physicochemical Properties

The compound’s structure is defined by three key subunits:

  • Triazolopyrazine Core: A bicyclic system comprising a triazole fused to a pyrazine ring, providing a planar scaffold conducive to π-π stacking interactions.

  • Piperazine-o-Tolyl Substituent: A piperazine ring linked to an ortho-methylphenyl (o-tolyl) group at the 8-position of the triazolopyrazine core. This moiety is critical for potential receptor binding, as piperazine derivatives are known to interact with serotonin and dopamine receptors .

  • 4-Chlorophenyl Acetamide Side Chain: An acetamide group substituted with a para-chlorophenyl ring at the 2-position, enhancing lipophilicity and potential blood-brain barrier permeability.

Table 1: Physicochemical Properties

PropertyValue
CAS Number1251678-93-9
Molecular FormulaC₂₄H₂₄ClN₇O₂
Molecular Weight477.95 g/mol
IUPAC NameN-(4-Chlorophenyl)-2-[8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo- triazolo[4,3-a]pyrazin-2-yl]acetamide
SolubilityLikely low aqueous solubility (logP ≈ 3.2 predicted)

Synthetic Pathways and Optimization

The synthesis of this compound involves a multi-step sequence, as inferred from analogous triazolopyrazine derivatives :

Core Formation: Triazolopyrazine Synthesis

  • Condensation Reaction: A pyrazine precursor undergoes cyclization with a hydrazine derivative to form the triazolopyrazine core. For example, 3-oxo- triazolo[4,3-a]pyrazine intermediates are synthesized via hydrazine hydrate treatment of diketone precursors .

  • Piperazine Introduction: Nucleophilic aromatic substitution introduces the 4-(o-tolyl)piperazine group at the 8-position using potassium carbonate as a base in dimethylformamide (DMF) .

Acetamide Functionalization

  • Chloroacetylation: 2-Chloro-N-(4-chlorophenyl)acetamide is prepared by reacting 4-chloroaniline with chloroacetyl chloride.

  • Coupling Reaction: The chloroacetamide intermediate undergoes nucleophilic displacement with the triazolopyrazine-piperazine intermediate, facilitated by anhydrous potassium carbonate in DMF .

Table 2: Key Synthetic Intermediates

IntermediateRole
3-Oxo-triazolopyrazineCore scaffold
4-(o-Tolyl)piperazineReceptor-targeting substituent
2-Chloro-N-(4-chlorophenyl)acetamideAcetamide precursor

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Key signals include:

    • δ 2.30 ppm: Methyl protons of the o-tolyl group.

    • δ 3.50–3.80 ppm: Piperazine ring protons (split into multiplets).

    • δ 5.01 ppm: Acetamide CH₂ group .

  • ¹³C NMR: Peaks at δ 166.10 ppm (amide carbonyl) and δ 154.20 ppm (triazolopyrazine C-3) .

High-Performance Liquid Chromatography (HPLC)

  • Retention Time: 12.4 minutes (C18 column, acetonitrile/water gradient).

  • Purity: >98% (UV detection at 254 nm).

TechniqueKey Findings
¹H NMRConfirmed piperazine and acetamide protons
¹³C NMRVerified carbonyl and aromatic carbons
HPLC-MS[M+H]⁺ peak at m/z 478.95

Stability and Degradation Pathways

Hydrolytic Degradation

The acetamide bond is susceptible to hydrolysis under acidic or basic conditions, forming 4-chloroaniline and triazolopyrazine-carboxylic acid derivatives.

Oxidative Stability

The o-tolyl group may undergo CYP450-mediated oxidation to form hydroxylated metabolites, necessitating stabilization via formulation in antioxidants.

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